1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Many pyrazoles have important biological activities and are used in the development of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of multiple methyl groups and an imidazole ring attached to the pyrazole ring would also be key features .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles in general can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole and imidazole rings could contribute to its polarity, solubility, and reactivity .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Researchers have explored their effectiveness against bacterial, fungal, and parasitic infections. The compound’s unique structure may allow it to target specific pathogens, making it a promising candidate for novel antimicrobial agents .
Anticancer Potential
Imidazole-containing compounds often exhibit antitumor activity. Investigations into the effects of this specific compound on cancer cells could reveal its potential as an anticancer drug. Researchers have synthesized related imidazole derivatives and evaluated their cytotoxicity against various cancer cell lines .
Anti-Inflammatory Properties
The compound’s chemical structure suggests that it might modulate inflammatory pathways. Preclinical studies could explore its anti-inflammatory effects, potentially leading to the development of new anti-inflammatory drugs .
Antiviral Applications
Given the urgent need for effective antiviral agents, researchers have investigated imidazole derivatives. This compound could be evaluated for its antiviral activity against specific viruses, contributing to the fight against viral infections .
Metabolic Disorders
Imidazole-based molecules often interact with metabolic pathways. Investigating whether this compound affects metabolic enzymes or signaling pathways could provide insights into its potential therapeutic applications for metabolic disorders .
Neurological Disorders
Imidazole derivatives have shown promise in neuroprotection and neurodegenerative disease models. Researchers could explore the compound’s effects on neuronal function, synaptic plasticity, and neuroinflammation .
Drug Delivery Systems
The compound’s unique structure may allow it to serve as a building block for drug delivery systems. Researchers could investigate its use in targeted drug delivery, enhancing drug bioavailability and minimizing side effects .
Biochemical Probes
Imidazole-containing compounds often act as biochemical probes to study specific biological processes. Researchers could utilize this compound to investigate cellular pathways, protein interactions, or enzymatic activities .
Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-10-9-13-20(7-8-21(13)17-10)6-5-16-15(22)14-11(2)18-19(4)12(14)3/h7-9H,5-6H2,1-4H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFLBKSZSNHCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(N(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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